5-Chloro-3-(chloromethyl)pyridin-2-ol
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Overview
Description
5-Chloro-3-(chloromethyl)pyridin-2(1H)-one: is an organic compound with the molecular formula C6H5Cl2NO and a molecular weight of 178.01 g/mol . This compound is known for its applications in the synthesis of various pharmaceuticals and agrochemicals. It is a derivative of pyridine, a basic heterocyclic organic compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-3-(chloromethyl)pyridin-2(1H)-one typically involves the chlorination of 2-chloro-5-methylpyridine. The process includes the following steps:
Starting Material: 2-chloro-5-methylpyridine.
Catalyst: A suitable catalyst is added to the reaction mixture.
Chlorination: Chlorine gas is bubbled through the reaction mixture under reflux conditions.
Isolation: The product is isolated and purified.
Industrial Production Methods: In industrial settings, the production of 5-Chloro-3-(chloromethyl)pyridin-2(1H)-one follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves the use of large reactors, continuous flow of chlorine gas, and efficient purification techniques .
Chemical Reactions Analysis
Types of Reactions: 5-Chloro-3-(chloromethyl)pyridin-2(1H)-one undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Oxidation Reactions: It can be oxidized to form different oxidation products.
Reduction Reactions: The compound can be reduced under specific conditions to yield reduced derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other nucleophiles.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide are used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products:
Substitution Products: Various substituted pyridine derivatives.
Oxidation Products: Oxidized pyridine compounds.
Reduction Products: Reduced pyridine derivatives.
Scientific Research Applications
5-Chloro-3-(chloromethyl)pyridin-2(1H)-one has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biological systems.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: The compound is utilized in the production of agrochemicals, including insecticides and herbicides
Mechanism of Action
The mechanism of action of 5-Chloro-3-(chloromethyl)pyridin-2(1H)-one involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. It can also inhibit certain enzymes or proteins by forming covalent bonds with them, thereby affecting their function. The exact molecular pathways and targets depend on the specific application and context of its use .
Comparison with Similar Compounds
2-Chloro-5-(chloromethyl)pyridine: This compound is structurally similar and used in similar applications.
5-Chloro-2-(tributylstannyl)pyridine: Another derivative with different functional groups.
2-Chloro-5-(trifluoromethyl)pyridine: A compound with a trifluoromethyl group instead of a chloromethyl group
Uniqueness: 5-Chloro-3-(chloromethyl)pyridin-2(1H)-one is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical properties and reactivity. This makes it valuable in the synthesis of specific pharmaceuticals and agrochemicals that require this unique structure .
Properties
IUPAC Name |
5-chloro-3-(chloromethyl)-1H-pyridin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5Cl2NO/c7-2-4-1-5(8)3-9-6(4)10/h1,3H,2H2,(H,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USIXMDUDMXRNNZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NC=C1Cl)CCl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5Cl2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.01 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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